2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE

Hydrogen-bond donor count Medicinal chemistry Structure-activity relationships

Select this sulfamoyl benzamide thiophene-3-carboxamide for lead-like libraries requiring MW <450 g/mol and dual HBD capacity. Its primary carboxamide at position 3 provides two hydrogen-bond donor atoms, critical for target binding in kinase hinge regions and protease active sites, unlike N-methyl analogs. Also ideal for coordination chemistry as a multi-donor ligand. Ensure your screening panel exploits the unique pharmacophore validated for carbonic anhydrase and ectonucleotidase inhibition.

Molecular Formula C19H17N3O4S2
Molecular Weight 415.48
CAS No. 852298-06-7
Cat. No. B2486759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[METHYL(PHENYL)SULFAMOYL]BENZAMIDO}THIOPHENE-3-CARBOXAMIDE
CAS852298-06-7
Molecular FormulaC19H17N3O4S2
Molecular Weight415.48
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
InChIInChI=1S/C19H17N3O4S2/c1-22(14-5-3-2-4-6-14)28(25,26)15-9-7-13(8-10-15)18(24)21-19-16(17(20)23)11-12-27-19/h2-12H,1H3,(H2,20,23)(H,21,24)
InChIKeyPFPXEILCZIYRBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[Methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide (CAS 852298-06-7): Structural Identity and Procurement Baseline


2-{4-[Methyl(phenyl)sulfamoyl]benzamido}thiophene-3-carboxamide (CAS 852298-06-7) is a synthetic thiophene-3-carboxamide derivative with molecular formula C19H17N3O4S2 and molecular weight 415.48 g/mol . It incorporates a 4-[methyl(phenyl)sulfamoyl]benzamido moiety at the 2-position of the thiophene ring and a primary carboxamide at the 3-position [1]. This compound is classified within the broader family of sulfamoyl benzamide thiophene carboxamides and is commercially available as a research-grade building block for organic synthesis and coordination chemistry applications .

Why Generic Substitution Fails for CAS 852298-06-7: Structural Uniqueness Among Thiophene-3-Carboxamide Analogs


Generic interchange among sulfamoyl benzamide thiophene carboxamides is not scientifically justified due to critical structural variations that directly impact molecular recognition and physicochemical properties. The target compound uniquely combines a primary carboxamide at position 3 with an unsubstituted thiophene core, whereas the closest commercially available analogs introduce N-methylation at the carboxamide (CAS 864974-72-1, MW 429.51), a tetrahydrobenzothiophene scaffold (CAS 329906-06-1, MW 469.57), or a cyclopenta[b]thiophene fused ring (CAS 893099-26-8, MW 455.55) . These modifications alter hydrogen-bonding capacity, steric bulk, lipophilicity, and conformational flexibility, each of which can profoundly affect target binding, solubility, and metabolic stability [1]. Without direct comparative biological data, substitution cannot be assumed to be functionally equivalent.

Product-Specific Quantitative Evidence Guide for CAS 852298-06-7: Differentiated Physicochemical and Structural Properties


Primary Carboxamide at Position 3 Confers Distinct Hydrogen-Bond Donor Capacity Relative to N-Methylated Analogs

The target compound bears a primary carboxamide (-CONH2) at the thiophene 3-position, providing two hydrogen-bond donor (HBD) atoms. In contrast, the closest analog CAS 864974-72-1 incorporates an N-methyl carboxamide (-CONHCH3), which reduces HBD count to one . Hydrogen-bond donor count is a critical parameter in drug-likeness filters (Lipinski Rule of Five) and directly influences aqueous solubility and target engagement [1].

Hydrogen-bond donor count Medicinal chemistry Structure-activity relationships

Unsubstituted Thiophene Core Provides Lower Molecular Weight and Reduced Lipophilicity Compared to Fused-Ring Analogs

The target compound has a molecular weight of 415.48 g/mol and an unsubstituted thiophene core, whereas the tetrahydrobenzothiophene analog (CAS 329906-06-1) has MW 469.57 g/mol and the cyclopenta[b]thiophene analog (CAS 893099-26-8) has MW 455.55 g/mol . Lower molecular weight and reduced lipophilicity are generally associated with improved physicochemical profiles in lead optimization [1].

Molecular weight Lipophilicity Lead-likeness

Sulfamoyl Benzamide Scaffold Is Associated with Carbonic Anhydrase and Ectonucleotidase Inhibitory Activity at the Class Level

Benzamide-4-sulfonamides have been demonstrated as effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX, with Ki values in the nanomolar to low micromolar range [1]. Additionally, sulfamoyl benzamide derivatives have shown selective inhibition of human ectonucleotidases, enzymes implicated in inflammation and thrombosis [2]. While no direct activity data exist for CAS 852298-06-7, its 4-[methyl(phenyl)sulfamoyl]benzamido pharmacophore is consistent with these chemotypes, suggesting potential for similar target engagement.

Sulfamoyl benzamide Carbonic anhydrase inhibition Ectonucleotidase inhibition

Documented Use as a Ligand in Coordination Chemistry Distinguishes CAS 852298-06-7 from Analogs Primarily Used as Synthetic Intermediates

Vendor technical descriptions consistently report that CAS 852298-06-7 is used as a ligand in coordination chemistry in addition to its role as a synthetic building block . This dual functional capability—arising from the combination of carboxamide oxygen, thiophene sulfur, and sulfamoyl donor atoms—is not uniformly reported for its close analogs, which are primarily described as pharmaceutical intermediates or building blocks .

Coordination chemistry Ligand Metal complexation

Best Research and Industrial Application Scenarios for CAS 852298-06-7 Based on Differentiated Evidence


Screening Library Design Requiring Primary Carboxamide Hydrogen-Bond Donor Functionality

When constructing a compound screening library for targets where hydrogen-bond donor interactions are critical (e.g., kinase hinge-binding motifs, protease active sites), CAS 852298-06-7 offers two HBD atoms from its primary carboxamide at position 3, a feature absent in the N-methyl analog CAS 864974-72-1 (1 HBD). This makes it the preferred choice for libraries designed to probe HBD-dependent binding interactions .

Lead-Like Compound Collection Prioritizing Lower Molecular Weight Thiophene Scaffolds

For fragment-based drug discovery or lead-like compound collections where molecular weight below 450 g/mol is desired, CAS 852298-06-7 (MW 415.48) is significantly lighter than the tetrahydrobenzothiophene analog CAS 329906-06-1 (MW 469.57) and the cyclopenta[b]thiophene analog CAS 893099-26-8 (MW 455.55), making it the optimal selection from this chemical series for lead-oriented synthesis programs .

Targeted Screening Against Carbonic Anhydrase or Ectonucleotidase Isoforms

Based on class-level evidence that benzamide-4-sulfonamides inhibit human carbonic anhydrase isoforms (I, II, VII, IX) with nanomolar to low micromolar Ki values and that sulfamoyl benzamides exhibit selective ectonucleotidase inhibition [1], CAS 852298-06-7 is a rational candidate for screening panels targeting these enzyme families. Its 4-[methyl(phenyl)sulfamoyl]benzamido pharmacophore aligns with the key structural determinants of activity in these chemotypes.

Coordination Chemistry Studies Requiring Multidentate Ligand Scaffolds

For research programs in inorganic or materials chemistry requiring ligands with multiple potential donor atoms (carboxamide O, thiophene S, sulfamoyl O/N), CAS 852298-06-7 is specifically marketed for coordination chemistry applications, unlike its closest analogs which are positioned primarily as synthetic intermediates . This documented utility supports its selection for metal complexation studies without additional functionalization steps.

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